Dofetilide D4
Vue d'ensemble
Description
Dofetilide is a class III antiarrhythmic agent used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter . It works by slowing nerve impulses in the heart . It is not available in Europe or Australia . Dofetilide selectively blocks the rapid component of the delayed rectifier outward potassium current (IKr) .
Molecular Structure Analysis
The molecular formula of Dofetilide D4 is C19H23D4N3O5S2 . It is a potassium channel blocker . The structure of Dofetilide D4 includes a methanesulfonanilide group, which is crucial for its antiarrhythmic properties .Chemical Reactions Analysis
While specific chemical reactions involving Dofetilide D4 are not detailed in the search results, it’s known that Dofetilide D4 is used as an internal standard for the quantification of Dofetilide .Physical And Chemical Properties Analysis
Dofetilide D4 has a molecular weight of 445.6 . It is a solid at room temperature . It is slightly soluble in chloroform and methanol . The compound is stable for at least 4 years when stored at -20°C .Applications De Recherche Scientifique
Deep Learning for Assessing Dofetilide Plasma Concentration
A study by Attia et al. (2018) explored using deep learning (neural network) analysis of surface ECG to noninvasively assess dofetilide plasma concentration. They developed an algorithm to predict dofetilide concentration in subjects, demonstrating that artificial intelligence applied to ECG is superior to QT interval analysis alone in predicting plasma dofetilide concentration.
Dofetilide's Effect on Cardiac Contractility
Research by Zhang et al. (2009) demonstrated that dofetilide enhances the contractility of rat ventricular myocytes via augmentation of Na+-Ca2+ exchange. The study showed a concentration-dependent increase in left ventricular function and Na+-Ca2+ exchange in isolated rat hearts and ventricular cells.
Clinical Efficacy in Arrhythmia Treatment
A study by Torp-Pedersen et al. (2000) highlighted dofetilide as a class III anti-arrhythmic drug, effective in treating atrial fibrillation. Clinical trials indicated its efficacy in pharmacological conversion to sinus rhythm, with a substantial number of patients remaining in sinus rhythm over a year.
Transmural Dispersion of Repolarization
Research by Saiz et al. (2011) on dofetilide's effects on transmural dispersion of repolarization in the ventricle used computational modeling. The study showed that dofetilide induces faster time-course inhibition of IKr in midmyocardium cells, which could affect temporal dispersion of repolarization.
Dofetilide in Pharmacological Conversion
Research by Freeland et al. (2003) discussed the use of dofetilide in treating patients with atrial fibrillation. The study evaluated the results of dofetilide in a series of patients, emphasizing the need for specific procedures in prescribing and monitoring due to its associated risks.
Renal Tubular Secretion and MATE1 Function
Uddin et al. (2020) investigated how dofetilide's elimination is predominantly mediated by renal tubular secretion, focusing on the role of MATE1 (multidrug and toxin extrusion protein 1). The study revealed insights into dofetilide’s elimination mechanisms and its pharmacokinetics, suggesting a critical role for MATE1 in this process (Uddin et al., 2020).
Real-World Efficacy and Safety
A study by Wolbrette et al. (2018) reviewed postmarket data on dofetilide, including its real-world efficacy and safety in various populations. The research indicated its successful off-label use in several types of arrhythmias and noted its higher acute conversion rate than reported in clinical trials.
Monitoring of Class III Antiarrhythmic Agents
The study by Freeland et al. (2003) emphasized the importance of specific procedures for prescribing, dispensing, and monitoring dofetilide due to its risk of inducing torsades de pointes. This study underscores the need for a comprehensive approach in managing patients under dofetilide therapy.
Safety And Hazards
Orientations Futures
Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.
Propriétés
IUPAC Name |
N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-QZPARXMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dofetilide-d4 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.